molecular formula C9H8O3 B1583207 6-Methoxyphthalide CAS No. 4741-63-3

6-Methoxyphthalide

Cat. No. B1583207
Key on ui cas rn: 4741-63-3
M. Wt: 164.16 g/mol
InChI Key: YEGQYRDJSUITQT-UHFFFAOYSA-N
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Patent
US06329370B1

Procedure details

Concentrated HCl (1l) was added with 40% w/v formaldehyde (65 ml, 0.86 mole) under vigorous stirring, then with 3-methoxybenzoic acid (100 g, 0.66 mole) and the mixture was heated to 100° C. controlling the generation of gas, for 30 minutes. The cooling of the mixture yielded a precipitate which was filtered and stored, while the mixture was washed with water, then with 5% NaOH. The new precipitate was twice extracted with CH2Cl2, the extract anhydrified, concentrated, joined to the previously filtered solid and both were dissolved in CH2Cl2 and treated with diethylamine (120 ml, 1.15 moles). After 24 hours it was extracted with 10% HCl and the phases were separated and extracted with CH2Cl2. The organic phase was washed with 10% NaOH, discoloured with charcoal, anhydrified and concentrated. The residue was dissolved in CH2Cl2 and treated, under stirring, with 10% HCl for 30 minutes. The organic phase was washed with water, anhydrified and dried. The residue was dissolved in CH2Cl2 and treated with 10% NaOH under stirring for 30 minutes. The organic phase was washed with water, anhydrified and concentrated to give a solid which was crystallised from CH3OH/H2O 65:35 and dried at 50° C. over P2O5, then crystallised again from CH3OH/H2O 6:4 to give 35.28 g of the title compound (yield: 32%). m.p.: 115-117° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
Cl.C=O.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10].[CH2:15](NCC)C>>[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:12]([CH2:15][O:10][C:9]2=[O:11])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
65 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring, with 10% HCl for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The cooling of the mixture
CUSTOM
Type
CUSTOM
Details
yielded a precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
was washed with water
EXTRACTION
Type
EXTRACTION
Details
The new precipitate was twice extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the extract anhydrified, concentrated
DISSOLUTION
Type
DISSOLUTION
Details
both were dissolved in CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
After 24 hours it was extracted with 10% HCl
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic phase was washed with 10% NaOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
ADDITION
Type
ADDITION
Details
treated
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
ADDITION
Type
ADDITION
Details
treated with 10% NaOH
STIRRING
Type
STIRRING
Details
under stirring for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The organic phase was washed with water, anhydrified
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was crystallised from CH3OH/H2O 65:35
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 50° C. over P2O5
CUSTOM
Type
CUSTOM
Details
crystallised again from CH3OH/H2O 6:4

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C2COC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.28 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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